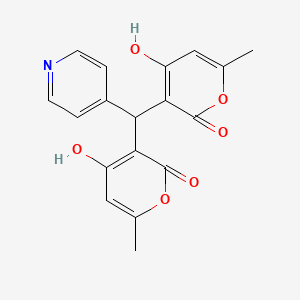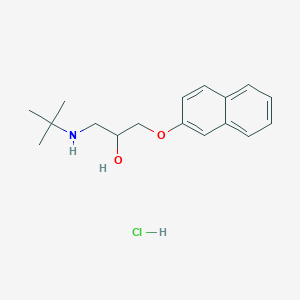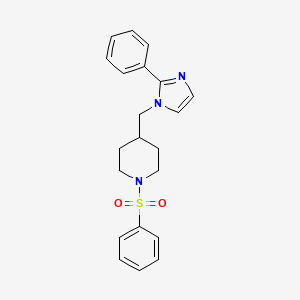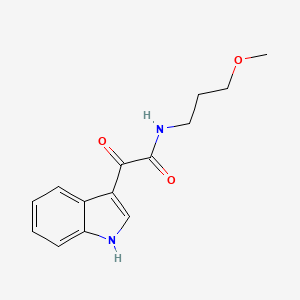![molecular formula C13H10N2OS2 B2565612 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine CAS No. 339018-88-1](/img/structure/B2565612.png)
2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a methylsulfanyl group at position 2 and a phenoxy group at position 4.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which 2-(methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine belongs, have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They target various proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
It can be inferred from the known actions of pyrido[2,3-d]pyrimidines that this compound likely interacts with its targets to inhibit their function, leading to the observed biological effects .
Biochemical Pathways
Given the broad spectrum of activities of pyrido[2,3-d]pyrimidines, it can be inferred that multiple pathways are likely affected . These could include pathways related to cell proliferation, inflammation, and neural activity, among others.
Result of Action
Given the known activities of pyrido[2,3-d]pyrimidines, it can be inferred that the compound likely has effects on cell proliferation, inflammation, and neural activity, among others .
Análisis Bioquímico
Biochemical Properties
2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and differentiation. Additionally, this compound may bind to receptor proteins, modulating their activity and leading to downstream effects on cellular functions .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for regulating cell division, survival, and differentiation . By modulating these pathways, the compound can impact gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes . These changes can lead to alterations in cell proliferation and survival, making the compound a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzyme activity . Additionally, the compound can interact with DNA or RNA, affecting transcription and translation processes. These interactions can result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cells. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular functions, such as prolonged inhibition of cell proliferation or induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily affect target pathways. At higher doses, it can induce toxic effects, such as liver damage or hematological abnormalities . Threshold effects are also observed, where a certain dosage is required to achieve a therapeutic effect without causing adverse reactions.
Métodos De Preparación
The synthesis of 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction typically involves heating the starting materials in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to form the desired pyridopyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
Comparación Con Compuestos Similares
2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug that targets cyclin-dependent kinases.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
API-1: An antiproliferative agent with a pyrido[2,3-d]pyrimidin-5-one core.
These compounds share a similar pyridopyrimidine scaffold but differ in their substituents and specific biological activities. The unique combination of the methylsulfanyl and phenoxy groups in this compound contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-methylsulfanyl-4-phenoxythieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-17-13-14-10-7-8-18-11(10)12(15-13)16-9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBNTYTCJRHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2565529.png)

![3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B2565532.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2565538.png)
![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2565539.png)

![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)


![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)
![2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2565548.png)
![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B2565549.png)
![10-ethoxy-7-(4-ethoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2565552.png)
